molecular formula C11H18O3 B8177086 Ethyl (E)-4-oxonon-2-enoate

Ethyl (E)-4-oxonon-2-enoate

Cat. No. B8177086
M. Wt: 198.26 g/mol
InChI Key: QYODZBWNXBBERT-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (E)-4-oxonon-2-enoate is a useful research compound. Its molecular formula is C11H18O3 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (E)-4-oxonon-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (E)-4-oxonon-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Alkaloid Synthesis : It serves as a versatile chiral building block for the enantioselective synthesis of pyrrolidine and piperidine derivatives, important in alkaloid synthesis (Hirai, Terada, Yamazaki, & Momose, 1992).

  • Pyrethroid Components : The compound is used in the photochemical synthesis of potential pyrethroid components (Armesto, Gallego, & Horspool, 1990).

  • Synthesis of 3-Fluorofuran-2(5H)-ones : It is involved in the synthesis of 3-fluorofuran-2(5H)-ones and their derivatives (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).

  • Synthesis of Oxiracetam : Ethyl (E)-4-chloro-3-ethoxybut-2-enoate, a related compound, is used for synthesizing racemic 4H-hydroxy-2-oxo-1-pyrrolidineacetamide (Oxiracetam) (Laffan et al., 1992).

  • Chiral Butyrolactones Synthesis : It's a starting material in a scalable process for the efficient synthesis of chiral γ-butyrolactones with high enantioselectivity (Classen, Korpak, Schölzel, & Pietruszka, 2014).

  • Biohydrogenation with Yeast : Used as a substrate for biohydrogenation with fermenting Saccharomyces cerevisiae, with the (Z)-isomer being the preferred substrate (Ferraboschi, Grisenti, Casati, Fiecchi, & Santaniello, 1987).

  • Hydrogenation to Ethyl 2-Hydroxy-4-Arylbutyrate : It can be used in highly enantioselective sequential hydrogenation to ethyl 2-hydroxy-4-arylbutyrate (Meng, Zhu, & Zhang, 2008).

properties

IUPAC Name

ethyl (E)-4-oxonon-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-3-5-6-7-10(12)8-9-11(13)14-4-2/h8-9H,3-7H2,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYODZBWNXBBERT-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)/C=C/C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (E)-4-oxonon-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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